2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine
Description
2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:
- Position 4: A thioether linkage to a 3-(trifluoromethyl)benzyl substituent, enhancing lipophilicity and resistance to oxidative degradation. The trifluoromethyl group and fluorine atoms are strategically placed to optimize pharmacokinetic properties, such as membrane permeability and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3S/c21-16-6-4-14(5-7-16)17-11-18-19(25-8-9-27(18)26-17)28-12-13-2-1-3-15(10-13)20(22,23)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJNBKLEDZLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.
Attachment of the trifluoromethylbenzylthio group: This can be done through a thiol-ene reaction or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous pyrazolo-fused heterocycles:
Key Insights :
Core Modifications: Pyrazolo[1,5-a]pyrazine vs.
Substituent Effects: Fluorophenyl Groups: Position 2 substitutions with 4-fluorophenyl (target compound) versus 4-methoxyphenyl () highlight trade-offs between electron-withdrawing (fluorine) and electron-donating (methoxy) groups. Fluorine enhances metabolic stability, while methoxy may improve solubility .
Biological Activity Trends: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) demonstrate notable antiproliferative activity, suggesting that the pyrazolo[1,5-a]pyrazine core in the target compound could be explored for similar applications . The trifluoromethyl group, present in both the target compound and ’s pyrazolo[1,5-a]pyrimidine, is associated with improved pharmacokinetic profiles across multiple studies .
Biological Activity
The compound 2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine is a novel pyrazolo compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a pyrazolo structure with significant substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms is believed to enhance metabolic stability and bioavailability, which are crucial for anticancer agents .
- GABA Receptor Modulation : Compounds related to the pyrazolo class have been studied for their interactions with GABA(A) receptors, indicating potential anxiolytic properties. The presence of trifluoromethyl groups has been shown to improve binding affinity and selectivity .
- Antimicrobial Properties : Some pyrazolo derivatives have demonstrated antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR of This compound is essential for optimizing its biological effects. Key findings include:
- Fluorine Substitution : The introduction of fluorine atoms at specific positions significantly enhances the compound's lipophilicity and receptor binding properties. This modification has been linked to improved efficacy against cancer cells .
- Thioether Linkage : The thioether moiety contributes to the overall stability of the compound and may enhance interactions with target proteins, potentially leading to increased biological activity .
Case Studies
- Anticancer Efficacy : In vitro studies have shown that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a related compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .
- GABA Receptor Binding Studies : Research involving ligand binding assays revealed that certain pyrazolo derivatives selectively bind to GABA(A) receptors with high affinity. This interaction suggests potential therapeutic applications in anxiety disorders .
- Antimicrobial Testing : A study assessed the antimicrobial properties of several pyrazolo derivatives, showing promising results against Gram-positive bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| GABA Receptor | High affinity binding | |
| Antimicrobial | Effective against Gram-positive bacteria |
Table 2: Structure-Activity Relationship Insights
Q & A
Q. How can computational methods aid in designing derivatives with improved target selectivity?
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to predict binding poses against PI3Kδ (PDB: 6TNH) .
- QSAR Models : Train models on datasets of IC₅₀ values and descriptors (e.g., ClogP, polar surface area) to prioritize analogs .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
